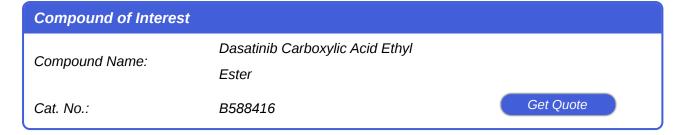


Structural Characterization of Dasatinib
Carboxylic Acid Ethyl Ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of **Dasatinib Carboxylic Acid Ethyl Ester**, a known impurity and metabolite of the tyrosine kinase inhibitor, Dasatinib. A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of this compound, which is critical for regulatory compliance and ensuring the safety and efficacy of the active pharmaceutical ingredient (API). This document outlines the key analytical techniques employed for its structural elucidation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental methodologies are provided for each technique, alongside a structured presentation of key molecular data. This guide is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Introduction

Dasatinib is a potent inhibitor of multiple tyrosine kinases and is utilized in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] During its synthesis and storage, various related substances, including process impurities and degradation products, can arise. **Dasatinib Carboxylic Acid Ethyl Ester** (Scheme 1) is one such identified impurity. Its thorough characterization is a mandatory step in the drug



development process to understand its potential impact and to establish appropriate control measures.[2]

The structural characterization of pharmaceutical impurities relies on a combination of spectroscopic techniques to confirm the molecular structure and ensure the absence of other co-eluting impurities. This guide details the application of NMR, MS, and IR spectroscopy for the definitive identification of **Dasatinib Carboxylic Acid Ethyl Ester**.

Scheme 1: Chemical Structure of Dasatinib Carboxylic Acid Ethyl Ester

Caption: Chemical structure of **Dasatinib Carboxylic Acid Ethyl Ester**.

Molecular and Physicochemical Data

The fundamental identifying information for **Dasatinib Carboxylic Acid Ethyl Ester** has been compiled from various sources and is presented in Table 1. This data serves as the primary reference for the compound.[3][4][5]

Table 1: Key Identifiers for Dasatinib Carboxylic Acid Ethyl Ester

Parameter	Value	Reference
IUPAC Name	4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester	[4][5]
CAS Number	910297-62-0	[3][4]
Molecular Formula	C24H28CIN7O3S	[3][4]
Molecular Weight	530.04 g/mol	[3][4]
Accurate Mass	529.17	[6]

Spectroscopic Characterization Data



The following tables summarize the expected data from the key spectroscopic techniques used for the structural elucidation of **Dasatinib Carboxylic Acid Ethyl Ester**. While specific, proprietary spectral data from reference standard providers is not publicly available, this section outlines the type of data that is generated and its significance. Commercial suppliers of this reference standard, such as Daicel Pharma and GLP Pharma Standards, typically provide a comprehensive Certificate of Analysis with detailed spectral data.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR are critical for confirming the structure of **Dasatinib Carboxylic Acid Ethyl Ester** by providing information on the chemical environment of hydrogen and carbon atoms, respectively.

Table 2: Expected ¹H and ¹³C NMR Spectral Data (Placeholder)

Technique	Expected Chemical Shifts (ppm) and Multiplicities	Structural Assignment
¹ H NMR	Data not publicly available	Protons of the ethyl group, piperazine ring, pyrimidine ring, thiazole ring, and 2-chloro-6-methylphenyl group.
¹³ C NMR	Data not publicly available	Carbon atoms of the ethyl ester, piperazine ring, pyrimidine ring, thiazole ring, and 2-chloro-6-methylphenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[9] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.[1]

Table 3: Expected Mass Spectrometry Data



Technique	Expected m/z	Interpretation
HRMS (ESI+)	~530.17 (M+H)+	Confirms the molecular weight and elemental composition. The isotopic pattern for chlorine (35Cl/37Cl) would also be observable.
MS/MS	Data not publicly available	Fragmentation pattern would correspond to the loss of key structural moieties, such as the ethyl ester group or the 2-chloro-6-methylphenyl group, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[10]

Table 4: Expected Infrared (IR) Absorption Bands



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3400-3200	Medium	N-H stretching (amide and amine)
~3000-2850	Medium-Weak	C-H stretching (aliphatic and aromatic)
~1735	Strong	C=O stretching (ester)
~1650	Strong	C=O stretching (amide)
~1600-1450	Medium-Strong	C=C and C=N stretching (aromatic and heteroaromatic rings)
~1250-1000	Strong	C-O stretching (ester)

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used in the structural characterization of **Dasatinib Carboxylic Acid Ethyl Ester**.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of Dasatinib Carboxylic Acid
 Ethyl Ester reference standard.[11]
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
 in a clean, dry 5 mm NMR tube.[11]
- Ensure the sample is fully dissolved; vortex if necessary.



· Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45 degree pulse angle, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the resulting spectra and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
- Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.
- Identify the chemical shifts of all signals in the ¹³C spectrum.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and fragmentation pattern using HRMS and MS/MS.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

Procedure:

 Sample Preparation: Prepare a dilute solution of Dasatinib Carboxylic Acid Ethyl Ester (e.g., 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile/water.



- Chromatographic Separation (if necessary): While direct infusion can be used, coupling with HPLC is standard for impurity analysis to ensure the analysis of a pure compound.
 - Use a C18 reverse-phase column.
 - Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry Analysis:
 - Analyze the sample using electrospray ionization (ESI) in positive ion mode.
 - Acquire full scan HRMS data over a relevant mass range (e.g., m/z 100-1000).
 - Perform MS/MS analysis on the parent ion (M+H)+ to obtain a fragmentation spectrum.
 This can be achieved through collision-induced dissociation (CID).
- Data Analysis:
 - Determine the accurate mass of the parent ion and calculate the elemental composition.
 - Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be correlated with the compound's structure.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (1-2 mg) of Dasatinib Carboxylic Acid Ethyl Ester in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[12]
 - Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]

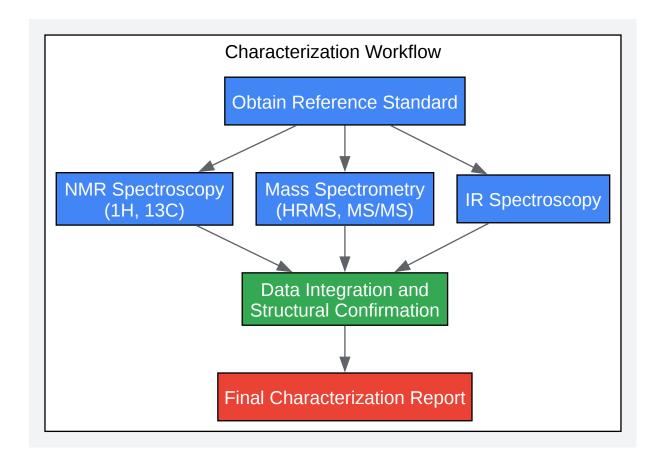


- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[12]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Analysis:
 - Identify the major absorption bands in the spectrum.
 - Correlate the wavenumbers of these bands with known vibrational frequencies of functional groups to confirm their presence in the molecule (e.g., C=O, N-H, C-O).[10]

Workflow Visualization

The logical flow for the complete structural characterization of a pharmaceutical impurity like **Dasatinib Carboxylic Acid Ethyl Ester** is depicted below. This process ensures a systematic and comprehensive analysis, leading to unambiguous identification.





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Caption: Workflow for the structural characterization of **Dasatinib Carboxylic Acid Ethyl Ester**.

Conclusion

The structural characterization of **Dasatinib Carboxylic Acid Ethyl Ester** is achieved through the synergistic use of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While ¹H and ¹³C NMR provide the foundational framework of the molecular structure, HRMS confirms the elemental composition and molecular weight with high precision. IR spectroscopy serves as a complementary technique to verify the presence of key functional groups. The detailed protocols and structured data presentation in this guide provide a robust framework for scientists and researchers involved in the analysis and control of pharmaceutical impurities. Adherence to these analytical principles is paramount for ensuring the quality and safety of pharmaceutical products.



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